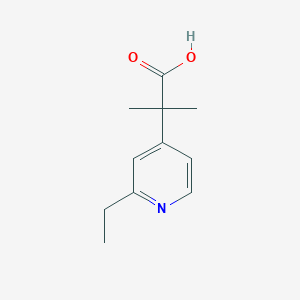![molecular formula C9H15F2NO B13074899 3-[(2,2-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13074899.png)
3-[(2,2-Difluorocyclopentyl)methoxy]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,2-Difluorocyclopentyl)methoxy]azetidine is a chemical compound with the molecular formula C₉H₁₅F₂NO and a molecular weight of 191.22 g/mol This compound is characterized by the presence of a difluorocyclopentyl group attached to an azetidine ring via a methoxy linkage
Méthodes De Préparation
The synthesis of 3-[(2,2-Difluorocyclopentyl)methoxy]azetidine involves several steps. One common synthetic route includes the reaction of 2,2-difluorocyclopentanol with azetidine in the presence of a suitable base and solvent . The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-[(2,2-Difluorocyclopentyl)methoxy]azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
3-[(2,2-Difluorocyclopentyl)methoxy]azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-[(2,2-Difluorocyclopentyl)methoxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopentyl group may enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The methoxy linkage and azetidine ring also play crucial roles in determining the compound’s overall activity and stability .
Comparaison Avec Des Composés Similaires
3-[(2,2-Difluorocyclopentyl)methoxy]azetidine can be compared with other similar compounds, such as:
ZGN-1061: An experimental drug with a similar mechanism of action but different structural features.
3-Methoxy-2,2-dimethyloxirane: A compound with a methoxy group and a cyclopentyl ring, but lacking the difluorocyclopentyl group.
The unique combination of the difluorocyclopentyl group and azetidine ring in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H15F2NO |
|---|---|
Poids moléculaire |
191.22 g/mol |
Nom IUPAC |
3-[(2,2-difluorocyclopentyl)methoxy]azetidine |
InChI |
InChI=1S/C9H15F2NO/c10-9(11)3-1-2-7(9)6-13-8-4-12-5-8/h7-8,12H,1-6H2 |
Clé InChI |
PUGCFKGHUBMARY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)(F)F)COC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


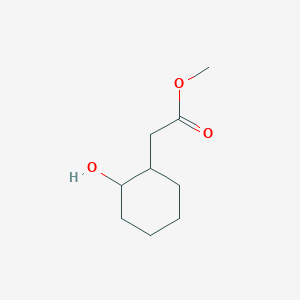
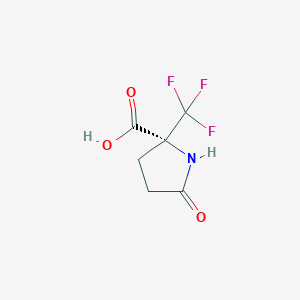
![tert-Butyl (5R)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13074837.png)
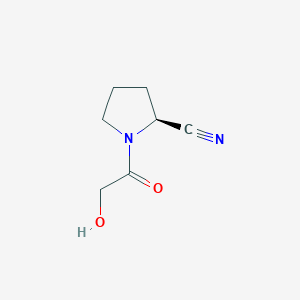
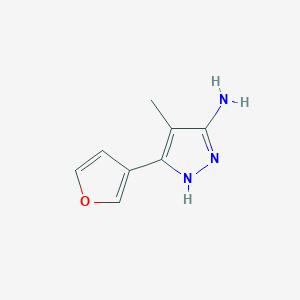
![N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane](/img/structure/B13074850.png)
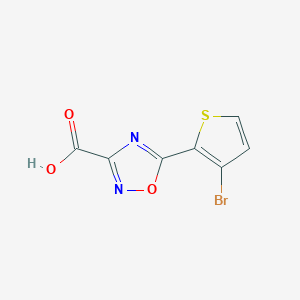

![[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone](/img/structure/B13074863.png)

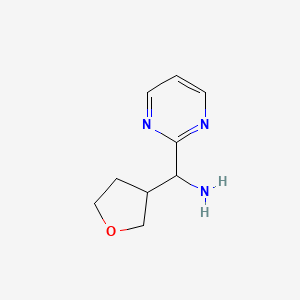

![tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13074889.png)
